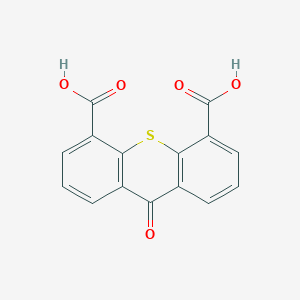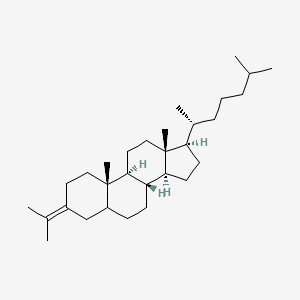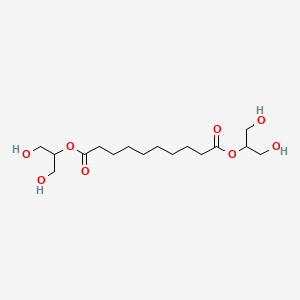
Bis(1,3-dihydroxypropan-2-yl) decanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-dihydroxypropan-2-yl) decanedioate is a chemical compound known for its unique structure and properties It is an ester formed from decanedioic acid and 1,3-dihydroxypropane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(1,3-dihydroxypropan-2-yl) decanedioate typically involves the esterification reaction between decanedioic acid and 1,3-dihydroxypropane. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Bis(1,3-dihydroxypropan-2-yl) decanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
科学的研究の応用
Bis(1,3-dihydroxypropan-2-yl) decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of bis(1,3-dihydroxypropan-2-yl) decanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Dihydroxypropane: A related compound with similar hydroxyl groups but lacking the ester functionality.
Decanedioic Acid: The parent acid from which bis(1,3-dihydroxypropan-2-yl) decanedioate is derived.
Iopamidol: A compound with similar structural features used as a contrast agent in medical imaging.
Uniqueness
This compound is unique due to its combination of hydroxyl and ester groups, which confer specific chemical and physical properties
特性
CAS番号 |
61576-59-8 |
|---|---|
分子式 |
C16H30O8 |
分子量 |
350.40 g/mol |
IUPAC名 |
bis(1,3-dihydroxypropan-2-yl) decanedioate |
InChI |
InChI=1S/C16H30O8/c17-9-13(10-18)23-15(21)7-5-3-1-2-4-6-8-16(22)24-14(11-19)12-20/h13-14,17-20H,1-12H2 |
InChIキー |
VBNCBRCRBMETBB-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=O)OC(CO)CO)CCCC(=O)OC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
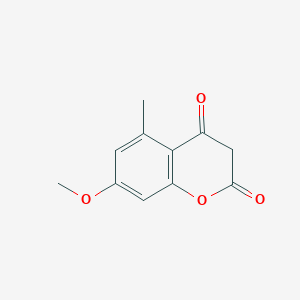

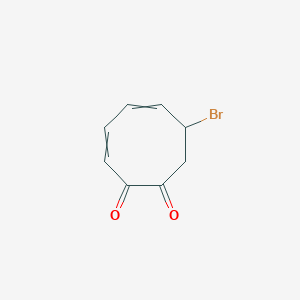
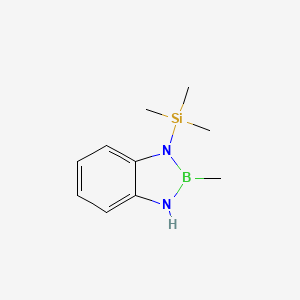
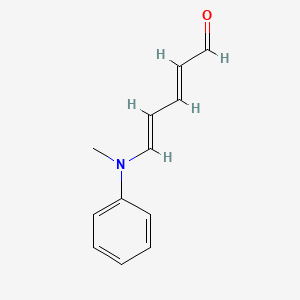
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

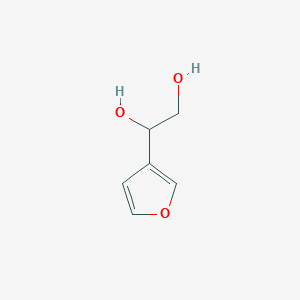
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
